molecular formula C44H52Si B12589211 [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane CAS No. 348168-05-8

[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane

Cat. No.: B12589211
CAS No.: 348168-05-8
M. Wt: 609.0 g/mol
InChI Key: BELAORXGPWIRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane is a complex organosilicon compound This compound is characterized by its unique structure, which includes two indenyl groups substituted with tert-butylphenyl and methyl or propan-2-yl groups, connected via a dimethylsilane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane typically involves multiple steps:

    Formation of Indenyl Precursors: The initial step involves the synthesis of the indenyl precursors. This can be achieved through Friedel-Crafts alkylation of indene with tert-butylbenzene, followed by further functionalization to introduce the methyl and propan-2-yl groups.

    Coupling with Dimethylsilane: The functionalized indenyl groups are then coupled with dimethylsilane using a transition metal catalyst, such as palladium or platinum, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the tert-butylphenyl groups, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and appropriate electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in catalysis. Its unique structure allows for the formation of stable complexes with transition metals, which can be used in various catalytic processes.

Biology and Medicine

Industry

In industry, this compound could be used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane exerts its effects is primarily through its interaction with transition metals. The indenyl groups can coordinate with metal centers, facilitating various catalytic reactions. The tert-butylphenyl and dimethylsilane groups provide steric and electronic effects that enhance the stability and reactivity of the metal complexes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane
  • [4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane

Uniqueness

The uniqueness of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane lies in its dual indenyl groups, which provide enhanced coordination capabilities and stability compared to similar compounds with only one indenyl group. This makes it particularly valuable in catalytic applications where strong and stable metal-ligand interactions are required.

Properties

CAS No.

348168-05-8

Molecular Formula

C44H52Si

Molecular Weight

609.0 g/mol

IUPAC Name

[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane

InChI

InChI=1S/C44H52Si/c1-28(2)38-27-40-35(31-20-24-33(25-21-31)44(7,8)9)15-13-17-37(40)42(38)45(10,11)41-29(3)26-39-34(14-12-16-36(39)41)30-18-22-32(23-19-30)43(4,5)6/h12-28,41-42H,1-11H3

InChI Key

BELAORXGPWIRIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3C(C)C)C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.